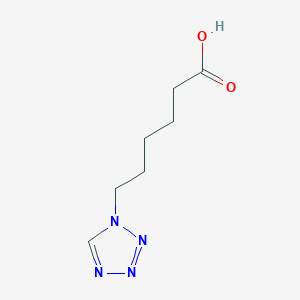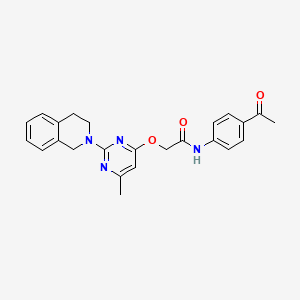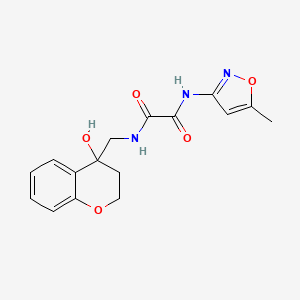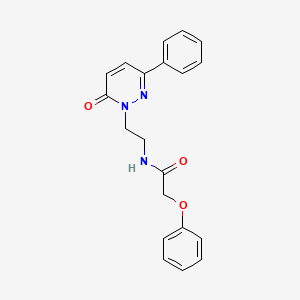![molecular formula C14H17NO B2676722 1-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone CAS No. 2379994-05-3](/img/structure/B2676722.png)
1-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone” is a compound that belongs to the family of sterically constrained amino acids . It is a rigid linker used in PROTAC development for targeted protein degradation as well as chemical conjugates . The compound is useful in medicinal chemistry and drug design .
Synthesis Analysis
The synthesis of 1-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone involves the conversion of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid . The key synthesis step was thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams .Molecular Structure Analysis
The molecular structure of 1-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone is complex, with both four-membered rings in the spirocyclic scaffold constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone include the conversion of spirocyclic oxetanes into o-cycloalkylaminoacetanilides for oxidative cyclizations . The key reaction is the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate .Direcciones Futuras
The future directions for the use of 1-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone could involve its use in medicinal chemistry and drug design, given its role as a valuable structural alternative to ubiquitous morpholine . It could also be used in the development of new drugs due to its heralded metabolic robustness and hydrogen bonding capacity .
Propiedades
IUPAC Name |
1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-11(16)15-9-14(10-15)7-13(8-14)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXFDQPKVZQLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,7aS)-Octahydrofuro[3,2-b]pyridine](/img/structure/B2676639.png)



![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2676643.png)

![3-(4-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2676650.png)




![Ethyl 6-methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2676660.png)
![Methyl 2-(4-benzoylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2676661.png)
![3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2676662.png)